Structural Analysis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Technical Overview
Structural Analysis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine built upon a pyrrolidine scaffold. This class of molecules is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrrolidine-containing compounds, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] The stereochemistry of the diamine substituents at the C3 and C4 positions is crucial in defining the molecule's three-dimensional structure and its subsequent interactions with biological targets.[2] This technical guide provides a comprehensive overview of the structural analysis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine, drawing upon data from related compounds and established analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine is presented below. These values are calculated based on its chemical structure and are essential for understanding its behavior in biological systems and for the design of analytical protocols.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | (3S,4S)-1-benzylpyrrolidin-3,4-diamin |
| Stereochemistry | (3S,4S) |
| LogP (calculated) | 0.8 |
| Topological Polar Surface Area | 52.04 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Structural Elucidation
The definitive structural analysis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine relies on a combination of crystallographic and spectroscopic techniques.
Crystallographic Analysis
While specific crystallographic data for (3S,4S)-1-Benzylpyrrolidine-3,4-diamine is not publicly available, analysis of the closely related compound, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, provides valuable insights into the expected conformation of the pyrrolidine ring. The pyrrolidine ring in such structures typically adopts a twisted envelope conformation. The substituents at the 3 and 4 positions are in a trans configuration, minimizing steric hindrance.
Below are projected crystallographic parameters for (3S,4S)-1-Benzylpyrrolidine-3,4-diamine based on known structures of similar pyrrolidine derivatives.
| Parameter | Predicted Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ or P2₁2₁2₁ |
| C3-C4 Bond Length | 1.53 - 1.55 Å |
| C3-N Bond Length | 1.46 - 1.48 Å |
| C4-N Bond Length | 1.46 - 1.48 Å |
| N-C3-C4-N Dihedral Angle | 160° - 175° |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and stereochemistry of the molecule. Predicted chemical shifts for the key nuclei are presented below.
Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-5 (CH₂) | 2.8 - 3.2 | m | - |
| H-3, H-4 (CH) | 3.3 - 3.6 | m | - |
| Benzyl CH₂ | 3.7 - 3.9 | s | - |
| Aromatic CH | 7.2 - 7.4 | m | - |
| NH₂ | 1.5 - 2.5 | br s | - |
Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2, C-5 (CH₂) | 50 - 55 |
| C-3, C-4 (CH) | 55 - 60 |
| Benzyl CH₂ | 58 - 62 |
| Aromatic CH | 127 - 129 |
| Aromatic C (ipso) | 138 - 140 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be used to confirm the molecular formula. The expected protonated molecule [M+H]⁺ would have a calculated m/z of 192.1498. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the pyrrolidine ring.
Synthesis and Experimental Protocols
The synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine can be achieved through a stereoselective route starting from a chiral precursor, such as L-tartaric acid. A representative synthetic workflow is outlined below.
References
- 1. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
